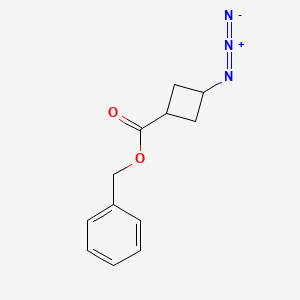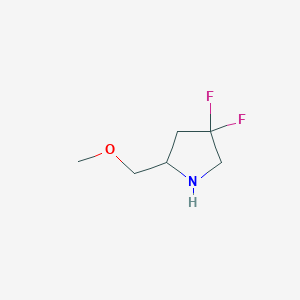![molecular formula C12H16OS B1532063 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one CAS No. 929083-19-2](/img/structure/B1532063.png)
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Overview
Description
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is characterized by the presence of a tert-butylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1-(tert-butylsulfanyl)benzene with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.
Scientific Research Applications
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation products may interact with cellular components, leading to changes in cellular function .
Comparison with Similar Compounds
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[2-(Methylsulfanyl)phenyl]ethan-1-one: This compound has a methylsulfanyl group instead of a tert-butylsulfanyl group, leading to differences in reactivity and physical properties.
1-[2-(Ethylsulfanyl)phenyl]ethan-1-one:
1-[2-(Isopropylsulfanyl)phenyl]ethan-1-one: The isopropylsulfanyl group imparts unique characteristics to the compound, affecting its reactivity and use in synthesis.
This compound is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2-tert-butylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(13)10-7-5-6-8-11(10)14-12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVZGWDTMHUFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)
![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
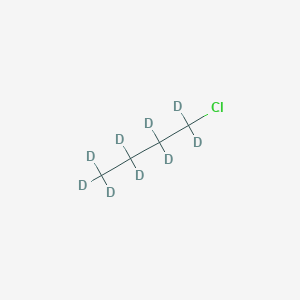
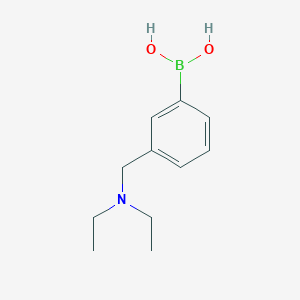
![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
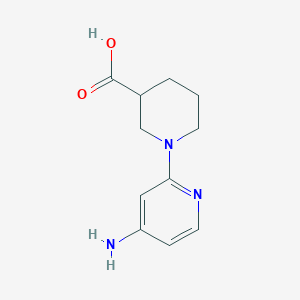
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
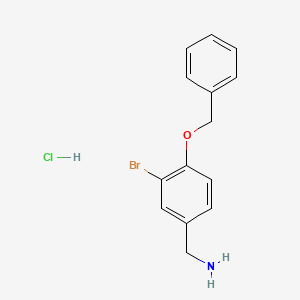
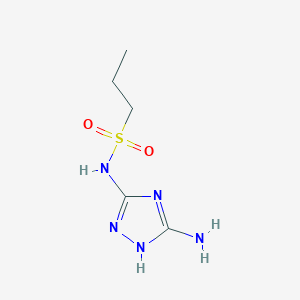
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
